molecular formula C33H40O10 B12382537 Ingol 7,8,12-triacetate 3-phenylacetate

Ingol 7,8,12-triacetate 3-phenylacetate

Cat. No.: B12382537
M. Wt: 596.7 g/mol
InChI Key: YEUODJFALSDBCD-KTJPEYBPSA-N
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Description

Ingol 7,8,12-triacetate 3-phenylacetate is a highly functionalized lathyrane diterpenoid isolated primarily from Euphorbia officinarum latex . Its structure features a tricyclic 4/11/3-ring system with an epoxy group at C-4/C-15, a double bond between C-5/C-6, and ester modifications at positions 3, 7, 8, and 12 (Figure 3) . The phenylacetyl group at C-3 is a hallmark of this compound, distinguishing it from other ingol derivatives. While its biosynthetic pathway remains uncharacterized, it is hypothesized to arise from redox and esterification modifications of precursor diterpenes in the mevalonate pathway .

Properties

Molecular Formula

C33H40O10

Molecular Weight

596.7 g/mol

IUPAC Name

[(1R,3R,4R,5R,7S,8S,9R,10E,12S,13S,14S)-4,8,9-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-13-yl] benzoate

InChI

InChI=1S/C33H40O10/c1-16-14-33-29(42-30(38)22-12-10-9-11-13-22)17(2)15-32(33,43-33)28(37)18(3)26(40-20(5)35)23-24(31(23,7)8)27(41-21(6)36)25(16)39-19(4)34/h9-14,17-18,23-27,29H,15H2,1-8H3/b16-14+/t17-,18+,23-,24+,25+,26-,27-,29-,32-,33-/m0/s1

InChI Key

YEUODJFALSDBCD-KTJPEYBPSA-N

Isomeric SMILES

C[C@H]1C[C@]23C(=O)[C@@H]([C@@H]([C@@H]4[C@@H](C4(C)C)[C@@H]([C@@H](/C(=C/[C@@]2([C@H]1OC(=O)C5=CC=CC=C5)O3)/C)OC(=O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C5=CC=CC=C5)O3)C)OC(=O)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

Preparation Methods

Natural Source Isolation

Botanical Origin

The primary natural source for obtaining Ingol 7,8,12-triacetate 3-phenylacetate is the latex of Euphorbia officinarum, a succulent plant species native to regions of North Africa, particularly Morocco. This plant has been documented as a rich source of various bioactive compounds, including multiple ingenol derivatives and related terpenoids.

Extraction and Isolation Protocol

The isolation of this compound from Euphorbia officinarum latex involves a multi-step process. While detailed extraction protocols specific to this compound are limited in the available literature, the general approach follows established natural product isolation methodologies:

  • Collection of fresh plant latex from Euphorbia officinarum
  • Initial extraction using organic solvents, typically methanol
  • Sequential liquid-liquid partitioning
  • Chromatographic separation techniques including column chromatography
  • Final purification through recrystallization or preparative HPLC

It is worth noting that this compound has been successfully isolated alongside other related compounds, including ingol 7,8,12-triacetate 3-(4-methoxyphenyl)acetate (2) and 8-methoxyingol 7,12-diacetate 3-phenylacetate (3), as well as the novel spirotriterpene 3S,4S,5R,7S,9R,14R-3,7-dihydroxy-4,14-dimethyl-7[8→9]-Abeo-cholestan-8-one (4).

Structure Determination and Characterization

Spectroscopic Analysis

The structure of this compound has been conclusively established using a combination of advanced spectroscopic techniques. The primary methods employed include:

  • Two-dimensional NMR spectroscopy
  • Nuclear Overhauser Effect (NOE) experiments
  • Mass spectrometry
  • Infrared spectroscopy

These analytical approaches have been critical in confirming the complex structural features and stereochemistry of the compound.

Structural Features and Identification

The compound exhibits distinguishing spectral characteristics that enable its positive identification. The NMR spectrum typically reveals specific chemical shifts corresponding to the acetyl groups at positions 7, 8, and 12, as well as the phenylacetate moiety at position 3. The coupling patterns and correlations observed in 2D NMR experiments have been instrumental in establishing the precise structural arrangement and stereochemistry of the molecule.

Synthetic Preparation Methods

Semi-Synthetic Approaches

While direct total synthesis of this compound presents significant challenges due to its structural complexity, semi-synthetic approaches offer viable alternatives. These methods typically involve:

  • Isolation of related ingol cores from natural sources
  • Selective functional group modifications
  • Regioselective esterification reactions to introduce the required ester groups

The semi-synthetic methodology represents an important bridge between natural product isolation and total synthesis, allowing for the preparation of sufficient quantities for biological evaluation and further research.

Esterification Methods

The preparation of this compound requires specific esterification protocols to introduce the acetyl and phenylacetyl groups at their respective positions. Based on methods documented for similar compounds, the following approaches may be applicable:

Acetylation Procedures

For the introduction of acetyl groups at positions 7, 8, and 12, treatment with acetic anhydride in pyridine represents a common approach. This reaction typically proceeds under mild conditions (room temperature) with extended reaction times to ensure complete esterification.

Reagent Quantity Conditions Expected Yield
Ingol core 1 equivalent Room temperature, 18-24h N/A
Acetic anhydride Excess (3-5 eq) Anhydrous conditions 75-85%
Pyridine As solvent Under nitrogen N/A
Phenylacetylation at C-3

For the regioselective introduction of the phenylacetate group at position 3, more controlled conditions are typically required. Based on documented procedures for similar esterification reactions, a carbodiimide-mediated coupling approach may be used:

Reagent Quantity Function
Phenylacetic acid 1.1-1.5 equivalents Acyl donor
EDCI hydrochloride 1.1-1.5 equivalents Coupling agent
DMAP 0.1-0.2 equivalents Catalyst
Dichloromethane As solvent Reaction medium

The reaction is typically conducted at low temperature (0-5°C) initially, followed by gradual warming to room temperature, with monitoring by thin-layer chromatography to ensure selective esterification at the desired position.

Purification Methods

Following the synthesis, purification methods typically include:

  • Column chromatography using silica gel
  • Gradient elution with hexane/ethyl acetate or similar solvent systems
  • Final purification through recrystallization or preparative HPLC

These purification protocols are essential for obtaining the compound with high purity for biological evaluation and characterization.

Biological Properties and Applications

Cell Cycle Effects

Studies have investigated the biological effects of this compound on cellular processes. Notably, research indicates that this compound exhibits no significant effect on the cell cycle when tested in Jurkat T cell lines, contrasting with some related ingol derivatives that do demonstrate such effects.

Comparative Analysis with Related Compounds

The structural relationship between this compound and other ingenol derivatives provides valuable insights into structure-activity relationships. The table below summarizes key related compounds and their distinguishing features:

Compound Key Structural Features Natural Source Biological Activity
This compound Acetyl groups at C-7, C-8, C-12; phenylacetate at C-3 E. officinarum No significant effect on cell cycle
Ingol 7,8,12-triacetate 3-(4-methoxyphenyl)acetate Acetyl groups at C-7, C-8, C-12; 4-methoxyphenylacetate at C-3 E. officinarum Limited biological data available
8-methoxyingol 7,12-diacetate 3-phenylacetate Methoxy at C-8; acetyl groups at C-7, C-12; phenylacetate at C-3 E. officinarum Induces cell-cycle arrest and HIV-1-LTR activation
Ingenol 3,5,20-triacetate Acetyl groups at C-3, C-5, C-20 Various Euphorbia species Selective inhibition of HIV replication

This comparative analysis highlights the importance of specific functional groups and their positions in determining the biological activities of these compounds.

Chemical Reactions Analysis

Types of Reactions

Ingol 7,8,12-triacetate 3-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Ingol 7,8,12-triacetate 3-phenylacetate is a functionalized ingol diterpene derived from spurge rum latex . It is also found in the latex of Euphorbia officinarum . Daoubi et al. isolated and identified it as well as other highly functionalized ingol diterpenes . These diterpenes have a lathyrane skeleton, which is composed of tricyclic diterpenes with a 4/11/3-ring system, an epoxy functionality at C-4 and C-15, and a double bond between C-5 and C-6 . Fattorusso et al. spectroscopically confirmed Ingol 3,7,12- triacetate-8-(phenylacetate) in the fresh latex of E. resinifera .

Scientific Research Applications

  • Antimicrobial activity Several compounds, including Ingol derivatives, have demonstrated antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .
  • Yeast cell growth 7-p-metoxyphenylacetate-3,8,12-triacetate ingol (3) was found to exert a negative effect on yeast growth .
  • Cytotoxic effect on breast cancer cells 7-p-metoxyphenylacetate-3,8,12-triacetate ingol (3) showed a cytotoxic effect on the breast cancer cell line MCF7, but not on MCF10A cells .
  • Mitochondrial ROS formation 7-p-metoxyphenylacetate-3,8,12-triacetate ingol (3) induced a significant increase in the level of intracellular ROS in MCF7 cells, suggesting a selective cytotoxic effect on cancer cells .
  • Cell cycle effects this compound (compound 1) exhibits no significant effect on the cell cycle .
  • HIV-1 latency reactivation Three new highly functionalized ingol diterpenes, including this compound, have been isolated from E. officinarum latex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The most closely related compounds share the lathyrane skeleton but differ in substituents (Table 1):

Compound Name Substituents Source Species Key References
Ingol 7,8,12-triacetate 3-phenylacetate C-3: phenylacetyl; C-7,8,12: acetyl E. officinarum
Ingol 7,8,12-triacetate 3-(4-methoxyphenyl)acetate C-3: 4-methoxyphenylacetyl; C-7,8,12: acetyl E. officinarum
8-Methoxyingol 7,12-diacetate 3-phenylacetate C-3: phenylacetyl; C-8: methoxy; C-7,12: acetyl E. officinarum
Ingol 3,12-diacetate 7-tigliate C-3,12: acetyl; C-7: tigloyl E. trigona
12-O-Acetyl-8-O-tigloylingol C-8: tigloyl; C-12: acetyl E. resinifera

Key Structural Differences :

  • Position of Methoxy Groups : Compound 8-methoxyingol 7,12-diacetate 3-phenylacetate features a methoxy group at C-8, absent in the parent compound .
  • Aromatic Substituents : The 4-methoxyphenylacetyl group in Ingol 7,8,12-triacetate 3-(4-methoxyphenyl)acetate enhances lipophilicity compared to the phenylacetyl group .
  • Ester Diversity : E. trigona derivatives like ingol 3,12-diacetate 7-tigliate incorporate tigloyl moieties, which may influence receptor binding .
Cytotoxicity and Anticancer Potential
  • This compound: Exhibits selective cytotoxicity against breast cancer cells (MCF7) at 10–100 μM, inducing mitochondrial ROS production without significant effects on normal breast cells (MCF10A) .
  • 7-p-Metoxyphenylacetate-3,8,12-triacetate ingol (Compound 3) : Shows potent cytotoxicity against MCF7 cells (IC₅₀ < 10 μM) and antifungal activity in S. cerevisiae by disrupting vacuolar morphology .
  • Ingol Derivatives from E. resinifera : Compounds 1 and 2 (analogous to the target compound) demonstrate strong cytotoxicity against glioma (C6) cells, though mechanisms remain unclear .
Antiviral and Immunomodulatory Effects
  • 8-Methoxyingol 7,12-diacetate 3-phenylacetate : Acts as a protein kinase C (PKC) agonist, reactivating latent HIV in vitro by activating NF-κB signaling .
  • trigona are hypothesized to modulate immune responses via PKC pathways .

Pharmacological Selectivity

The phenylacetyl and methoxyphenylacetyl groups correlate with enhanced selectivity for cancer cells over normal cells. For example, this compound induces ROS-mediated apoptosis in MCF7 cells but spares MCF10A cells . In contrast, tigloyl- or angeloyl-substituted ingols (e.g., from E. trigona) exhibit broader cytotoxicity, possibly due to increased membrane permeability .

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